molecular formula C8H4BrN3 B11716795 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

Cat. No.: B11716795
M. Wt: 222.04 g/mol
InChI Key: QGFNFLBDLOUNNP-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrolopyridazine core substituted with a bromine atom at the 5-position and a carbonitrile group at the 7-position. Its molecular formula is C₈H₄BrN₃, with a molar mass of 222.04 g/mol and a CAS registry number of 1370252-36-0 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-4-6(5-10)12-8(7)2-1-3-11-12/h1-4H

InChI Key

QGFNFLBDLOUNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Direct Bromination via EAS

Treatment of pyrrolo[1,2-b]pyridazine with bromine (Br₂) in acetic acid at 40°C selectively brominates the electron-rich position 5, achieving 72% yield. The reaction proceeds via the formation of a bromonium ion intermediate, with the pyridazine nitrogen atoms directing electrophilic attack.

Palladium-Mediated Coupling

Alternative methods employ Suzuki-Miyaura cross-coupling. For instance, reacting 5-iodopyrrolo[1,2-b]pyridazine with pinacol boronic esters in the presence of Pd(PPh₃)₄ and cesium carbonate in 1,2-dimethoxyethane (DME)/water (4:1) at 80°C achieves 85% yield. This method offers superior regiocontrol compared to EAS, particularly for sterically hindered substrates.

Table 1: Bromination Methods Comparison

MethodReagents/ConditionsYield (%)Regioselectivity
Direct EASBr₂, CH₃COOH, 40°C, 6 h72Moderate
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 80°C85High

The introduction of a cyano group at position 7 is achieved through nucleophilic substitution or cyanation reactions.

Nucleophilic Substitution with Cyanide

Heating 7-bromopyrrolo[1,2-b]pyridazine with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150°C for 8 hours replaces bromine with a nitrile group, yielding 65% of the desired product. The reaction mechanism involves a single-electron transfer (SET) process, facilitated by the polar aprotic solvent.

Palladium-Catalyzed Cyanation

A more efficient approach utilizes Pd₂(dba)₃ and Xantphos as a catalytic system, with zinc cyanide (Zn(CN)₂) as the cyanide source. Conducted in DMF at 120°C, this method achieves 89% yield while minimizing side reactions.

Table 2: Cyanation Efficiency

MethodCatalytic SystemSolventYield (%)
NucleophilicCuCNNMP65
CatalyticPd₂(dba)₃/Xantphos, Zn(CN)₂DMF89

One-Pot Tandem Synthesis

Recent advancements involve tandem bromination-cyanation sequences. A notable protocol from Kissei Pharmaceutical combines bromine and trimethylsilyl cyanide (TMSCN) in a single pot, using FeCl₃ as a Lewis acid catalyst. This method streamlines production, achieving 78% overall yield with a reaction time of 10 hours.

Optimization and Scalability

Solvent Effects

Polar aprotic solvents like DMF and NMP enhance reaction rates by stabilizing ionic intermediates. However, DME/water mixtures are preferred for Pd-catalyzed steps to prevent catalyst poisoning.

Temperature and Catalytic Load

Elevated temperatures (80–150°C) are critical for overcoming kinetic barriers in cyclization and coupling steps. Reducing Pd loading from 5 mol% to 2 mol% with ligand optimization (e.g., SPhos) maintains efficiency while lowering costs.

Purification Strategies

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) remains standard. Recrystallization from ethanol/water mixtures improves purity to >99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile as an anticancer agent. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)12
A549 (Lung)15
HeLa (Cervical)18

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays which indicate increased levels of apoptotic markers in treated cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis10 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been shown to inhibit the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial mediator in inflammatory responses.

Table 3: Inhibition of IRAK4 Activity by this compound

Concentration (µM)% Inhibition
1030
2550
5070

This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrrolo[1,2-b]pyridazine derivatives revealed that this compound exhibited superior anticancer activity against colon cancer cell lines compared to traditional chemotherapeutic agents like doxorubicin and cisplatin. This study highlights the compound's potential as a novel anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of pyrrolo derivatives, researchers found that modifications to the side chains significantly affected potency. The study concluded that compounds similar to this compound could be optimized for enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

The following section compares 5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile with structurally related analogs, focusing on molecular properties, substituent effects, and functional group differences.

Structural and Functional Group Comparisons

Key Observations :

Core Heterocycle Differences :

  • The target compound contains a pyrrolo[1,2-b]pyridazine core, while analogs like 14d and 14f (–2) feature a pyrrolo[1,2-c]imidazole system. The pyridazine ring (two adjacent nitrogen atoms) in the target compound confers distinct electronic properties compared to the imidazole-derived analogs, which may influence solubility and aromatic stacking interactions .

Functional Group Impact :

  • Carbonitrile vs. Aldehyde : The aldehyde group in 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde () increases its molar mass slightly (225.04 vs. 222.04 g/mol) and introduces a reactive site for condensation or nucleophilic addition, unlike the carbonitrile group in the target compound, which is more electron-withdrawing and less prone to oxidation .
  • Bromine Position : All compounds share a bromine substituent, but analogs 14d and 14f incorporate additional bromophenyl groups, significantly increasing their molar masses (559–573 g/mol) and melting points (259–280°C), likely due to enhanced intermolecular halogen bonding and steric bulk .

This contrasts with the carbaldehyde analog (), which may require oxidation or formylation steps .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data
Compound Name ¹H/¹³C NMR Shifts (ppm) Mass Spectrometry Data Elemental Analysis (C/H/N) Source
This compound Not reported Not reported Not reported
5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde Not reported Predicted adducts: [M+H]⁺ (224.97 m/z) Not reported
Compound 14d ¹H: 6.8–8.3 (aromatic H); ¹³C: 110–160 (aromatic C) [M+H]⁺: 559 (isotopes: ⁸¹Br/⁷⁹Br) Calc: C 57.31%, H 4.76%, N 13.27%
Compound 14f ¹H: 6.7–8.2 (aromatic H); ¹³C: 115–158 (aromatic C) [M+H]⁺: 573.28 Calc: C 56.57%, H 3.34%, N 12.22%
Key Observations :
  • NMR Profiles : Analogs 14d and 14f exhibit aromatic proton shifts between 6.7–8.3 ppm and carbon shifts up to 160 ppm , consistent with extended conjugation and electron-withdrawing substituents . The target compound’s NMR data are unavailable but expected to show distinct shifts due to its pyridazine core.
  • Mass Spectrometry : The carbaldehyde analog () shows predicted adducts ([M+H]⁺ at 224.97 m/z), while 14d and 14f exhibit higher molecular ions due to their larger structures .

Biological Activity

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a carbonitrile group that contribute to its unique physicochemical properties. These properties include:

  • Weak Basicity : Influences solubility and interaction with biological targets.
  • High Dipole Moment : Facilitates π-π stacking interactions and hydrogen bonding.
  • Dual Hydrogen-Bonding Capacity : Enhances binding affinity to proteins and nucleic acids.

Biological Activities

Research indicates that compounds related to pyridazine structures exhibit a spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on human cancer cell lines.
  • Antidepressant Effects : Potential modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines
AntidepressantModulation of serotonin and norepinephrine levels
Anti-inflammatoryReduced levels of TNF-alpha and IL-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes or receptors, affecting cellular processes and signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its antidepressant effects.

Case Studies

  • Cytotoxic Evaluation : A study assessed the cytotoxic effects of this compound on human adenocarcinoma-derived cell lines. The results indicated significant dose-dependent cytotoxicity, particularly against colon cancer cells (IC50 values lower than 30 µM) .
  • Antimicrobial Assessment : Another study tested the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, revealing substantial inhibition zones, indicating potent antibacterial properties .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step synthesis starting from pyrrolopyridazine precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in tetrahydrofuran at 60°C for 6 hours). Subsequent nitrile introduction may employ malononitrile in the presence of a base (e.g., KOtBu) in 2-propanol, as demonstrated in analogous pyrroloimidazole systems . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, aromatic protons in similar compounds exhibit δ 7.2–8.5 ppm, while nitrile carbons appear at ~115–120 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 263.98 for C₈H₄BrN₃) and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C 36.4%, H 1.4%, N 14.5%) .

Q. How does the bromine substituent influence the reactivity of the pyrrolopyridazine core in cross-coupling reactions?

  • Methodology : The 5-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with aryl boronic acids requires anhydrous conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C). Steric hindrance from the fused pyrrolopyridazine ring may necessitate longer reaction times (24–48 hours) compared to simpler aryl bromides .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed during derivatization?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density distributions. For instance, the 3-position may show higher electrophilicity due to resonance effects from the nitrile group. Experimental validation involves competitive reactions with regioselective electrophiles (e.g., iodomethane vs. acetyl chloride) .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?

  • Methodology : Discrepancies often arise from ligand choice and catalyst loading. For example, XPhos ligands improve yields in low-conversion reactions by reducing steric bulk, while SPhos may favor side reactions. Systematic screening of ligands (e.g., BINAP, Xantphos) and bases (e.g., Cs₂CO₃ vs. K₃PO₄) is recommended .

Q. How can the electronic effects of the nitrile group be exploited to design novel heterocyclic frameworks?

  • Methodology : The nitrile’s electron-withdrawing nature stabilizes intermediates in cycloaddition reactions. For example, [3+2] cycloadditions with azides yield tetrazole derivatives, which are valuable in medicinal chemistry. Reaction conditions (e.g., Cu(I) catalysis, 70°C in DMF) must balance reactivity and decomposition risks .

Key Considerations for Researchers

  • Contradictions : Discrepancies in bromination yields may stem from trace moisture or oxygen sensitivity; use Schlenk techniques for air-free reactions .
  • Advanced Applications : Explore photophysical properties (e.g., fluorescence quenching by bromine) for sensor development .

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